molecular formula C32H38N2O8 B1670285 Deserpidine CAS No. 131-01-1

Deserpidine

Cat. No. B1670285
CAS RN: 131-01-1
M. Wt: 578.7 g/mol
InChI Key: CVBMAZKKCSYWQR-UHFFFAOYSA-N
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Description

Deserpidine is an ester alkaloid drug isolated from Rauwolfia canescens (family Apocynaceae) with antipsychotic and antihypertensive properties. It has been used for the control of high blood pressure and for the relief of psychotic behavior .


Synthesis Analysis

Deserpidine has been synthesized from reserpine in six steps with an overall yield of 41% . The key intermediate in the synthesis of Deserpidine was also used in the synthesis of Reserpine .


Molecular Structure Analysis

Deserpidine has a complex molecular structure with the chemical formula C32H38N2O8 . It has a molecular weight of 578.6527 .


Physical And Chemical Properties Analysis

Deserpidine has a density of 1.3±0.1 g/cm3, a boiling point of 676.1±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.1 mmHg at 25°C . It also has a molar refractivity of 154.6±0.4 cm3, a polar surface area of 109 Å2, and a molar volume of 436.7±5.0 cm3 .

Scientific Research Applications

Synthetic Studies

  • Scientific Field: Organic Chemistry
  • Application Summary: Deserpidine has been used in synthetic studies for the total synthesis of its stereoisomer and derivative .
  • Methods of Application: The assembly of the pentacyclic framework includes a visible-light photocatalytic intra-/inter-/intramolecular radical cascade reaction to construct the tetracyclic ABCD ring system in one-pot and an intramolecular aldol reaction to forge the cyclohexane E ring .
  • Results: The asymmetric synthesis of 16, 17, 20-epi-deserpidine and a derivative of (-)-deserpidine has been achieved .

Treatment of Hypertension and Psychosis

  • Scientific Field: Medicine
  • Application Summary: Deserpidine has been used in the treatment of hypertension and psychosis .
  • Methods of Application: The specific methods of application are not mentioned in the source .
  • Results: Due to its poor availability from natural sources (only 0.04% from the extracts of Rauwolfia canescens), its clinical applications have been limited .

Potential Inhibitor of ZIKA Virus

  • Scientific Field: Virology
  • Application Summary: Deserpidine has been studied as a potential inhibitor of the ZIKA virus .
  • Methods of Application: The study was designed to demonstrate the efficacy of some plant derived bioactive compounds against ZIKV by using both structure and ligand based virtual screening methods .
  • Results: The study found that Deserpidine and other plant metabolites showed high binding affinity to targeted ZIKV proteins .

Antipsychotic Drug

  • Scientific Field: Psychiatry
  • Application Summary: Deserpidine is an ester alkaloid drug with antipsychotic properties that has been used for the relief of psychotic behavior .
  • Methods of Application: The specific methods of application are not mentioned in the source .
  • Results: The drug has been approved and used for the relief of psychotic behavior .

Inhibition of ATP/Mg2+ Pump

  • Scientific Field: Biochemistry
  • Application Summary: Deserpidine’s mechanism of action is through inhibition of the ATP/Mg2+ pump .
  • Methods of Application: The ATP/Mg2+ pump is responsible for the sequestering of neurotransmitters into storage vesicles located in the presynaptic neuron .
  • Results: The neurotransmitters that are not sequestered in the storage vesicle are readily metabolized by monoamine oxidase (MAO) causing a reduction in catecholamines .

Enhanced Production of Reserpine

  • Scientific Field: Biotechnology
  • Application Summary: Deserpidine has been used in biotechnological applications for enhanced production of reserpine .
  • Methods of Application: The specific methods of application are not mentioned in the source .
  • Results: The application proposes novel alternative techniques to meet the pharmaceutical industry’s need for reserpine while reducing the over-exploitation of natural resources .

Comparison of Effectiveness with Other Drugs

  • Scientific Field: Pharmacology
  • Application Summary: Deserpidine has been used in studies to compare its effectiveness with other drugs like reserpine and alpha-methyltyrosine on brain biogenic amines .
  • Methods of Application: The specific methods of application are not mentioned in the source .
  • Results: The results of the comparison are not mentioned in the source .

Analgesic and Antispasmodic Agent

  • Scientific Field: Medicine
  • Application Summary: Deserpidine, along with other alkaloids found in Rauwolfia serpentina, has been used as analgesics and antispasmodics .
  • Methods of Application: The specific methods of application are not mentioned in the source .
  • Results: The results of the application are not mentioned in the source .

Bactericidal Agent

  • Scientific Field: Microbiology
  • Application Summary: Deserpidine has been used as a bactericidal agent .
  • Methods of Application: The specific methods of application are not mentioned in the source .
  • Results: The results of the application are not mentioned in the source .

Safety And Hazards

Deserpidine is toxic and contains a pharmaceutically active ingredient. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes . Symptoms of overdose include severe dizziness or drowsiness, flushing of skin, pinpoint pupils of eyes, and slowed pulse .

properties

IUPAC Name

methyl (1R,15S,17R,18R,19S,20S)-18-methoxy-17-(3,4,5-trimethoxybenzoyl)oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H38N2O8/c1-37-24-12-17(13-25(38-2)29(24)39-3)31(35)42-26-14-18-16-34-11-10-20-19-8-6-7-9-22(19)33-28(20)23(34)15-21(18)27(30(26)40-4)32(36)41-5/h6-9,12-13,18,21,23,26-27,30,33H,10-11,14-16H2,1-5H3/t18-,21+,23-,26-,27+,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVBMAZKKCSYWQR-WCGOZPBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=CC=CC=C45)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1[C@@H](C[C@@H]2CN3CCC4=C([C@H]3C[C@@H]2[C@@H]1C(=O)OC)NC5=CC=CC=C45)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H38N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8020383
Record name Deserpidine
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Molecular Weight

578.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Deserpidine
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Solubility

1.11e-02 g/L
Record name Deserpidine
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Mechanism of Action

Deserpidine's mechanism of action is through inhibition of the ATP/Mg2+ pump responsible for the sequestering of neurotransmitters into storage vesicles located in the presynaptic neuron. The neurotransmitters that are not sequestered in the storage vesicle are readily metabolized by monoamine oxidase (MAO) causing a reduction in catecholamines.
Record name Deserpidine
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Product Name

Deserpidine

CAS RN

131-01-1
Record name Deserpidine
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Melting Point

228-232, 230.5 °C
Record name Deserpidine
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Record name Deserpidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015221
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,740
Citations
JA Schneider, AJ Plummer, AE Earl, WE Barrett… - … of Pharmacology and …, 1955 - Citeseer
RESULTS. Unanesthetized animals: A. Symptomatology. In all species tested the effect of deserpidine was characterized by a state of tranquilization or inactivation, which could not be …
Number of citations: 27 citeseerx.ist.psu.edu
E Smith, RS Jaret, M Shamma… - Journal of the American …, 1964 - ACS Publications
… have isolated the new indole alkaloid deserpideine (I), C32H3e08N2, mp 149-152, [a]26d -133 (pyridine), whose infrared and ultraviolet spectra are very close to those of deserpidine. …
Number of citations: 14 pubs.acs.org
HB MacPhillamy, CF Huebner, E Schlittler… - Journal of the …, 1955 - ACS Publications
… reactions of deserpidine and reserpine have led us to propose complete formulas for deserpidine and reserpine. The present paper describes the isolation of deserpidine and the …
Number of citations: 57 pubs.acs.org
EW Baxter, D Labaree, HL Ammon… - Journal of the American …, 1990 - ACS Publications
A strategy for the synthesis of the functionally complex yohimbane, deserpidine, based upon a combination of zwitterionic amino-Claisen rearrangement and Wenkert cyclization …
Number of citations: 51 pubs.acs.org
AJ Gaskell, JA Joule - Tetrahedron, 1967 - Elsevier
The epimerization at C3 of reserpine and deserpidine catalysed by acetic acid has been studied. 3-Deuterio-isoreserpine epimerizes without loss of label. Reserpine and isoreserpine …
Number of citations: 57 www.sciencedirect.com
NP Plotnikoff, AJ Kastin, MS Anderson… - …, 1973 - karger.com
The tripeptide, L-prolyl-L-leucylglycinamide (PLG) reverses the sedative effects of deserpidine in mice and monkeys treated with pargyline and DOPA. It is effective both orally and when …
Number of citations: 79 karger.com
GA Dransfield, MW Browne - Journal of Mental Science, 1959 - cambridge.org
… Since it has been claimed that deserpidine has less side … patients were first treated with deserpidine and inert control tablets … In Period 1 the patients in Group II were given deserpidine 1 …
Number of citations: 1 www.cambridge.org
G Varchi, A Battaglia, C Samorì, E Baldelli… - Journal of natural …, 2005 - ACS Publications
The Rauwolfia alkaloids reserpine (1) and deserpidine (2), two alkaloids from Rauwolfia species, have been widely used for their antihypertensive action. Deserpidine (2) is a …
Number of citations: 29 pubs.acs.org
F Binns, RT Brown, BEN Dauda - Tetrahedron Letters, 2000 - Elsevier
(−)-3-Iso-19,20-dehydro-β-yohimbine has been converted into epiallo-yohimbines and, via a novel regio- and stereoselective hydration, into the 18R-hydroxy derivative, an analogue of …
Number of citations: 9 www.sciencedirect.com
HB MacPhillamy, L Dorfman, CF Huebner… - Journal of the …, 1955 - ACS Publications
… We therefore propose that deserpidine and reserpine are derivatives of 3 -epi- -yohimbine. Regarding the stereochemistry of … complete configuration to deserpidine and reserpine, we …
Number of citations: 33 pubs.acs.org

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